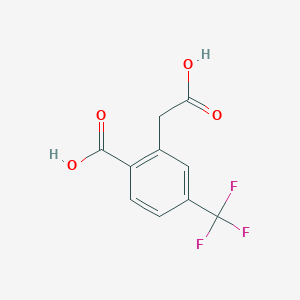

2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid

描述

2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a carboxymethyl (-CH2COOH) group at position 2 and a trifluoromethyl (-CF3) group at position 4. This structure confers unique electronic and steric properties:

- Electronic Effects: The electron-withdrawing -CF3 group increases the acidity of the aromatic carboxylic acid (position 4), while the carboxymethyl group introduces a second acidic proton (pKa ~3–4 for -CH2COOH) .

- Applications: Such compounds are explored in pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals due to their metabolic stability and binding affinity .

属性

IUPAC Name |

2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c11-10(12,13)6-1-2-7(9(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFBOMFRBHFAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194376-42-5 | |

| Record name | 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

化学反应分析

Types of Reactions

2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can facilitate the reduction of the trifluoromethyl group.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution on the benzene ring.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit increased potency against various pathogens. For instance, studies on salicylanilide esters with 4-(trifluoromethyl)benzoic acid have shown promising antifungal activity against several strains of fungi . The incorporation of the trifluoromethyl group has been linked to enhanced lipophilicity, which aids in penetrating microbial membranes.

Drug Development

The trifluoromethyl group is a common motif in many FDA-approved drugs due to its ability to modulate biological activity and pharmacokinetics. For example, it has been noted that the inclusion of this group can significantly enhance the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs . This property is critical in developing antidepressants and other psychotropic medications.

Biocatalysis

Enzymatic Reactions

UbiD-like enzymes have been identified as effective biocatalysts for decarboxylation reactions involving aromatic substrates like 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid. These enzymes facilitate transformations that are otherwise challenging under conventional conditions, showcasing their potential in green chemistry applications . The ability to catalyze reactions at unreactive carbon centers opens avenues for sustainable synthesis routes in organic chemistry.

Material Science

Polymer Chemistry

The incorporation of 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid into polymer matrices has been explored for developing advanced materials with improved thermal stability and chemical resistance. Its functionality allows for the modification of polymer surfaces, enhancing properties such as hydrophobicity and mechanical strength. This application is particularly relevant in coatings and sealants where durability is paramount.

Case Study 1: Antifungal Agents

A study published in Molecules investigated the synthesis of salicylanilide esters derived from 4-(trifluoromethyl)benzoic acid. The results indicated a significant reduction in fungal growth for several tested compounds, suggesting that structural modifications involving trifluoromethyl groups can lead to more effective antifungal agents .

Case Study 2: Enzymatic Decarboxylation

Research highlighted the role of UbiD-like enzymes in the decarboxylation of aromatic acids, including 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid. The study demonstrated that these enzymes could efficiently convert carboxylic acids into hydrocarbons under mild conditions, offering a sustainable alternative to traditional chemical methods .

作用机制

The mechanism of action of 2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets, while the carboxymethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules.

相似化合物的比较

4-(Carboxymethyl)benzoic Acid (CAS 501-89-3)

- Structure : Lacks the -CF3 group at position 4.

- Key Differences :

- Lower acidity due to the absence of the electron-withdrawing -CF3 group.

- Reduced lipophilicity, leading to higher aqueous solubility but weaker membrane permeability.

- Applications : Primarily used as a linker in polymer chemistry and prodrug design .

4′-(Trifluoromethyl)biphenyl-2-carboxylic Acid (Xenalipin, CAS 55251)

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid (CAS 1237117-50-8)

4-Chloro-2-(trifluoromethyl)benzoic Acid (CAS 142994-09-0)

Salicylanilide Esters of 4-(Trifluoromethyl)benzoic Acid

- Structure : Esters with 4-(trifluoromethyl)benzoic acid linked to salicylanilides.

- Key Differences :

- Applications : Antifungal agents with activity against resistant strains .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (Carboxylic Acid) | LogP |

|---|---|---|---|---|

| 2-(Carboxymethyl)-4-(CF3)benzoic acid | C10H7F3O4 | 248.16 | ~3.0 (CH2COOH), ~2.0 (Ar-COOH) | 1.8 |

| 4-(Carboxymethyl)benzoic acid | C9H8O4 | 180.16 | ~3.5 (CH2COOH), ~4.5 (Ar-COOH) | 0.9 |

| Xenalipin | C14H9F3O2 | 296.24 | ~2.5 | 3.2 |

| 2-Methoxy-4-(3-CF3Ph)benzoic acid | C15H11F3O3 | 296.24 | ~4.8 | 3.5 |

生物活性

2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid, with the CAS number 1194376-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the carboxymethyl group can participate in various biochemical interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 232.17 g/mol

- Structure : The compound features a benzoic acid core substituted with a carboxymethyl group and a trifluoromethyl group.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. A study evaluating derivatives of 4-(trifluoromethyl)benzohydrazide found that certain analogs demonstrated potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. Specifically, derivatives with structural modifications similar to 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid showed promising results in inhibiting bacterial growth .

Anticancer Properties

The anticancer potential of 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid has been explored through various studies. Compounds with similar structures have been reported to target anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in several cancers. These compounds induce cell death in cancer cells by binding selectively to these proteins .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another area where 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid may exhibit biological activity. A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides revealed moderate inhibition of AChE and BuChE, suggesting that structural analogs could be developed for therapeutic applications in neurodegenerative diseases .

Study 1: Antimicrobial Screening

In a study conducted by researchers at the University of Reading, several derivatives of 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid were synthesized and screened against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 125 µM against Mycobacterium tuberculosis .

Study 2: Anticancer Activity Assessment

A recent investigation into the binding affinity of structurally related compounds to Mcl-1 revealed that modifications similar to those found in 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid could enhance selectivity and potency against cancer cell lines. The study reported improved IC50 values for derivatives compared to existing chemotherapeutics .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。